1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone
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Overview
Description
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which includes the use of Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Coupling Reactions: It can also undergo coupling reactions with glycine esters, facilitated by copper catalysts.
Common reagents used in these reactions include gold catalysts, copper chloride, and tert-butyl hydroperoxide. The major products formed from these reactions are often derivatives of the original compound, such as 1,2-diones and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Zolpidem: Used to treat insomnia, zolpidem is another imidazo[1,2-a]pyridine derivative with hypnotic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differ from those of its analogs .
Properties
CAS No. |
61122-84-7 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)15-14(12-7-3-2-4-8-12)16-13-9-5-6-10-17(13)15/h2-10H,1H3 |
InChI Key |
BNSKATZUNLBHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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